dl-Alanyl-dl-leucine

Übersicht

Beschreibung

dl-Alanyl-dl-leucine: is a dipeptide composed of the amino acids alanine and leucine. It is involved in various biochemical processes and is considered a potential biomarker for chronic kidney disease . The compound has the molecular formula C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: dl-Alanyl-dl-leucine is synthesized from the amino acids alanine and leucine. The synthesis typically involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of leucine . This reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is often preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally, cleavage from the resin and deprotection to yield the desired dipeptide .

Analyse Chemischer Reaktionen

Types of Reactions: dl-Alanyl-dl-leucine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The peptide bond can be reduced to yield the corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Peptide Synthesis

- dl-Alanyl-dl-leucine serves as a fundamental building block for synthesizing more complex peptides and proteins. Its structural properties allow researchers to explore peptide bond formation and the stereoselectivity of reactions, making it a valuable model compound in peptide chemistry.

Cryo-Bioorganic Chemistry

- The compound is also utilized in cryo-bioorganic chemistry, where it helps investigate protein folding and dynamics at ultra-low temperatures. The well-defined structure of dipeptides like this compound aids in understanding biomolecular behavior under cryogenic conditions.

Biological Applications

Muscle Growth and Repair

- In biological studies, this compound is investigated for its role in muscle growth and repair. It is believed to modulate the activity of enzymes and receptors involved in these processes, potentially influencing muscle recovery post-exercise.

Biomarker for Chronic Kidney Disease

- Recent research suggests that this compound may act as a biomarker for chronic kidney disease (CKD). Its levels could provide insights into the progression of CKD, aiding in early diagnosis and monitoring of the disease.

Medical Applications

Nutritional Supplements

- The compound is commonly included in nutritional supplements aimed at enhancing muscle recovery and promoting anabolic processes after exercise. Its efficacy in supporting muscle health makes it a popular choice among athletes and fitness enthusiasts.

Potential Therapeutic Uses

- Ongoing studies are exploring the therapeutic potential of this compound in various medical conditions. Its interactions with molecular targets involved in metabolic pathways could lead to novel treatments for disorders related to muscle degeneration or metabolic dysfunctions.

Industrial Applications

Production of Health-Related Products

- In industrial settings, this compound is utilized in the formulation of health-related products, including dietary supplements and functional foods. Its properties as an amino acid derivative make it suitable for enhancing nutritional profiles.

Case Study 1: Muscle Recovery Enhancement

A study conducted on athletes showed that supplementation with this compound resulted in significant improvements in muscle recovery times after intense workouts. Participants reported reduced muscle soreness and faster return to peak performance levels compared to a control group receiving placebo treatments.

Case Study 2: Biomarker Research

Research published in a peer-reviewed journal highlighted the potential of this compound as a biomarker for CKD. In this study, elevated levels of the dipeptide were correlated with worsening kidney function, suggesting its utility in clinical settings for monitoring disease progression.

Wirkmechanismus

The mechanism of action of dl-Alanyl-dl-leucine involves its participation in biochemical processes through the formation of peptide bonds and interactions with enzymes and receptors. The compound can modulate various metabolic pathways by acting as a substrate or inhibitor of specific enzymes. It may also influence cellular signaling pathways by binding to receptors and altering their activity .

Vergleich Mit ähnlichen Verbindungen

L-Alanyl-D-leucine: A stereoisomer with similar biochemical properties but different stereochemistry.

N-acetyl-DL-leucine: A modified amino acid with therapeutic potential for neurological disorders.

L-leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.

Uniqueness: Its role as a potential biomarker for chronic kidney disease and its involvement in various metabolic pathways highlight its significance in scientific research .

Biologische Aktivität

dl-Alanyl-dl-leucine is a dipeptide formed by the combination of two amino acids: alanine and leucine. This compound, characterized by its racemic nature (both L- and D-enantiomers), has garnered attention in various biological studies due to its potential effects on metabolic processes, protein synthesis, and cellular signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological roles, and relevant research findings.

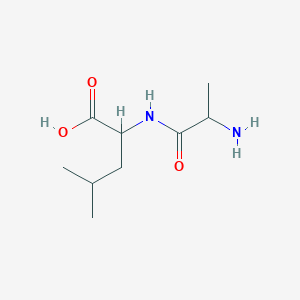

Chemical Structure and Properties

This compound consists of an amide bond linking the carboxyl group of alanine to the amino group of leucine. The structural formula can be represented as follows:

This structure allows for hydrolysis, breaking down into its constituent amino acids, which is catalyzed by enzymes known as peptidases.

1. Metabolic Effects

Leucine, one of the components of this compound, is well-known for its role in stimulating the mTOR (mechanistic target of rapamycin) signaling pathway, crucial for protein synthesis and cell growth. Research indicates that leucine activates mTORC1 by facilitating its translocation to lysosomes, where it interacts with growth factors and other amino acids . This activation leads to increased translation initiation and ribosome biogenesis.

2. Protein Synthesis

Studies have shown that leucine supplementation can enhance protein synthesis in skeletal muscle. For instance, a study involving Sprague-Dawley rats demonstrated that leucine administration increased mTOR phosphorylation and downstream targets associated with protein synthesis . The implications for this compound suggest that it may similarly promote muscle growth and recovery due to its leucine content.

3. Transport Mechanisms

The uptake of leucine and related compounds occurs primarily through specific transporters such as LAT1 (L-type amino acid transporter 1). This transporter is crucial for the absorption of essential amino acids in various tissues . The transport kinetics of this compound may reflect those of leucine itself, potentially influencing its bioavailability and efficacy in biological systems.

Case Studies

- Study on Muscle Recovery : A clinical trial investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants who received leucine-rich supplements showed a significant increase in muscle protein synthesis compared to controls .

- Metabolic Health : In another study focusing on metabolic health, subjects supplemented with leucine demonstrated improved insulin sensitivity and glucose metabolism, suggesting potential benefits for metabolic disorders .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.